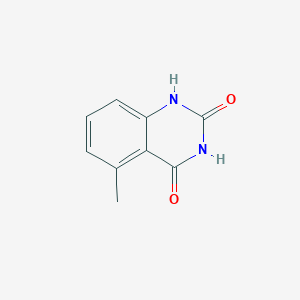

5-Methylquinazoline-2,4(1H,3H)-dione

説明

Historical Perspectives and Discovery of Quinazoline (B50416) Derivatives

The journey into the world of quinazoline chemistry began in the latter half of the 19th century. In 1869, Griess and colleagues achieved the first synthesis of a quinazoline derivative, marking a pivotal moment in heterocyclic chemistry. mdpi.com This was followed by the first reported synthesis of the quinazolinone core structure, also in 1869, which was prepared from anthranilic acid and cyanide. nih.govresearchgate.net A significant milestone occurred in 1895 when August Bischler and Lang first reported the synthesis of the parent quinazoline molecule through the decarboxylation of its 2-carboxy derivative. mdpi.comnih.gov A few years later, in 1903, Siegmund Gabriel developed another synthetic route starting from o-nitrobenzylamine. nih.govsigmaaldrich.com

The natural world also revealed the presence of this heterocyclic system. The first quinazoline alkaloid to be identified, vasicine, was isolated from the plant Adhatoda vasica in 1888. mdpi.com This discovery underscored the natural prevalence of the quinazoline scaffold, which has since been identified as the core of over 200 alkaloids isolated from various plants, animals, and microorganisms. nih.govmdpi.com These foundational discoveries paved the way for extensive research into the synthesis and properties of a vast array of quinazoline derivatives.

The Significance of the Quinazoline Scaffold in Medicinal Chemistry Research

The quinazoline framework, a fused bicyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.com Consequently, quinazoline derivatives have attracted immense interest from researchers, resulting in the development of numerous therapeutic agents.

The versatility of the quinazoline nucleus allows for a diverse range of biological applications. mdpi.com Documented activities include anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antidiabetic, and antihypertensive properties. mdpi.comnih.govmdpi.com The structural adaptability of the scaffold enables the design of molecules that can target specific biological pathways with high affinity and selectivity. This has led to the successful development and FDA approval of several quinazoline-based drugs. Notable examples include the anticancer agents gefitinib, afatinib, and dacomitinib, which act as tyrosine kinase inhibitors. nih.govsigmaaldrich.com Other marketed drugs include the non-steroidal anti-inflammatory agent (NSAID) proquazone (B1679723) and the antihypertensive agent ketanserin. The proven success and the wide-ranging therapeutic potential ensure that the quinazoline scaffold remains a focal point in the ongoing search for novel and effective medicines.

Genesis and Natural Occurrence of 5-Methylquinazoline-2,4(1H,3H)-dione

The genesis of this compound is primarily rooted in laboratory synthesis. It belongs to the quinazoline-2,4(1H,3H)-dione class of compounds, which are oxidized derivatives of quinazoline. mdpi.com General synthetic strategies for quinazoline-2,4(1H,3H)-diones often involve the reaction of anthranilic acid with a source for the C2 carbonyl group, such as potassium cyanate, followed by cyclization. More specific, modern syntheses have been developed for targeted derivatives like this compound, which can be prepared in high yield from 2-aminobenzamides.

While the broader quinazoline-2,4-dione framework is found in nature, the specific compound this compound has not been reported as a naturally occurring alkaloid in the reviewed scientific literature. However, structurally related methylated quinazoline-2,4-dione alkaloids have been isolated from natural sources. For instance, 1-methyl-3-(2'-phenylethyl)-1H,3H-quinazoline-2,4-dione and 1-methyl-3-[2'-(4'-methoxyphenyl)ethyl]-lH,3H-quinazoline-2,4-dione were both isolated from the seed husks of the Mexican plant Zanthoxylum arborescens. mdpi.com The existence of these natural analogs highlights the biosynthetic potential for methylation on the quinazolinedione core, even though the 5-methyl variant itself is currently known as a synthetic compound.

Structure

3D Structure

特性

IUPAC Name |

5-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(12)11-9(13)10-6/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLVVBLYTQYCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555653 | |

| Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52570-39-5 | |

| Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Methylquinazoline 2,4 1h,3h Dione and Its Analogues

Classical Synthetic Routes to the Quinazoline-2,4(1H,3H)-dione Core

The foundational structure of quinazoline-2,4(1H,3H)-dione can be assembled through several established synthetic methods. A common and versatile approach involves the cyclization of anthranilic acid derivatives. For instance, quinazoline-2,4(1H,3H)-dione can be synthesized from anthranilic acid itself. nih.gov

Another classical method utilizes isatoic anhydrides, which can react with various nucleophiles to form the quinazolinedione ring system. For example, a nickel(0)-catalyzed synthesis from isatoic anhydrides and isocyanates has been developed, with XANTPHOS identified as the optimal ligand. organic-chemistry.org

Furthermore, tandem palladium-catalyzed reactions have proven effective. One such method involves an arylation-ester amidation sequence where o-halo benzoates react with monoalkyl ureas to produce quinazolinedione products with regioselectivity for the 3-N-alkyl isomers. organic-chemistry.org Another palladium-catalyzed approach involves the insertion and cycloaddition of CO2 and isocyanide to 2-iodoanilines under mild conditions. organic-chemistry.org

A metal-free approach involves a domino reaction of 2-aminobenzoic acids with α-chloroaldoxime O-methanesulfonates, catalyzed by DMAP, which proceeds through nucleophilic substitution, Tiemann rearrangement, and cyclic urea (B33335) formation. organic-chemistry.org

Targeted Synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione from Precursors

The introduction of a methyl group at the 5-position of the quinazoline-2,4(1H,3H)-dione core requires specific starting materials or targeted synthetic modifications.

Anthranilic Acid Derivatives as Key Precursors

The most direct route to this compound involves the use of 2-amino-6-methylbenzoic acid (6-methylanthranilic acid) as the key precursor. This strategic placement of the methyl group on the anthranilic acid ensures the desired substitution pattern in the final quinazolinedione product. The synthesis of various quinazoline-2,4(1H,3H)-dione derivatives often starts from appropriately substituted anthranilic acids. nih.gov For example, bromoanthranilic acids have been used to synthesize C-6/C-7/C-8 substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones. nih.gov

Cyclization Reactions in this compound Synthesis

Once the appropriately substituted precursor, such as 2-amino-6-methylbenzoic acid, is obtained, cyclization is performed to construct the heterocyclic ring. This can be achieved through several methods:

Reaction with Urea or Isocyanates: Heating the anthranilic acid derivative with urea or a suitable isocyanate is a common method for forming the pyrimidine-2,4-dione ring.

Phosgene (B1210022) or Phosgene Equivalents: The use of phosgene or its safer equivalents, like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI), can facilitate the cyclization. For instance, methyl anthranilate can be condensed with CDI and benzyloxyamine, followed by intramolecular cyclization. nih.gov Similarly, bromoanthranilic acids have been reacted with triphosgene to form intermediate oxazinediones, which are then further reacted to yield quinazolinediones. nih.gov

A notable metal-free carbonylation process uses phenyl isocyanate as the carbonyl source to synthesize a range of quinazoline-2,4(1H,3H)-diones, demonstrating broad substrate compatibility and good yields under mild conditions. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline (B50416) derivatives to minimize environmental impact.

Several eco-friendly methods have been developed:

Catalyst-Free Reactions in Water: An environmentally benign method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the direct cyclocondensation of 2-aminobenzamide (B116534) with aromatic aldehydes in water, eliminating the need for a catalyst and hazardous organic solvents. researchgate.net

Use of Green Solvents: Research has demonstrated the efficient synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones in biomass-derived green solvents like eucalyptol. nih.gov This approach minimizes atom loss by avoiding extensive purification steps. nih.gov

Metal-Free, Multi-component Reactions: A four-component synthesis of substituted quinazolines from anilines, aromatic aldehydes, and ammonium (B1175870) iodide has been developed under metal-free conditions, showcasing a facile construction strategy from readily available reactants. rsc.org

Air as a Green Oxidant: A highly atom-efficient synthesis of 2-substituted quinazolines has been achieved through a CsOH-mediated direct aerobic oxidative reaction of 2-aminoarylmethanols and nitriles, using air as the oxidant. rsc.org

Table 1: Comparison of Green Synthesis Methodologies for Quinazoline Derivatives

| Methodology | Key Features | Advantages |

|---|---|---|

| Catalyst-Free Cyclocondensation | Use of water as solvent, no catalyst required. researchgate.net | Low cost, mild conditions, simple workup, excellent yields. researchgate.net |

| Biomass-Derived Solvents | Eucalyptol as a green solvent. nih.gov | Sustainable, limits atom loss, avoids column chromatography. nih.gov |

| Metal-Free Four-Component Synthesis | Direct functionalization of C-H bond, metal-free. rsc.org | Facile construction from simple reactants. rsc.org |

| Aerobic Oxidative Cyclocondensation | Air as the oxidant, CsOH as promoter. rsc.org | Highly atom-efficient, uses readily available and stable reactants. rsc.org |

Stereoselective Synthesis and Enantiopure Derivatives of this compound

The stereoselective synthesis of this compound derivatives is an important area of research, particularly when chiral centers are introduced into the molecule, which can lead to enantiomers with different biological activities. While specific examples for the 5-methyl derivative are not abundant in the provided context, the principles of asymmetric synthesis are applicable.

Preliminary results on the asymmetric synthesis of atropisomeric quinazolinediones have been reported in the context of a nickel(0)-catalyzed synthesis from isatoic anhydrides and isocyanates. organic-chemistry.org This suggests the potential for developing enantioselective methods for this class of compounds.

Parallel Synthesis and Combinatorial Libraries of this compound Analogues

Parallel synthesis and the generation of combinatorial libraries are powerful tools for the rapid exploration of structure-activity relationships and the discovery of new bioactive molecules. These techniques allow for the creation of a large number of structurally related compounds in an efficient manner.

For quinazoline-2,4(1H,3H)-dione analogues, these approaches can be employed by systematically varying the substituents at different positions of the quinazoline core. For example, a one-pot parallel synthesis method has been described for 1,3,5-trisubstituted 1,2,4-triazoles, which demonstrates the application of combinatorial chemistry principles to heterocyclic synthesis. nih.gov

The synthesis of various quinazolinedione products through a tandem palladium-catalyzed arylation-ester amidation sequence, which tolerates a wide range of substitutions, is amenable to parallel synthesis formats. organic-chemistry.org Similarly, the synthesis of ten different quinazoline-2,4-diones for biological evaluation highlights the utility of creating small, focused libraries of these compounds. mdpi.com The basic quinazolinedione backbone provides a versatile scaffold for introducing diverse functionalities, making it an ideal candidate for combinatorial library development. mdpi.com

Chemical Transformations and Reactivity of 5 Methylquinazoline 2,4 1h,3h Dione

Electrophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Ring System

The benzene (B151609) portion of the 5-methylquinazoline-2,4(1H,3H)-dione nucleus is subject to electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the existing substituents. The ring contains two key groups: the 5-methyl group and the fused heterocyclic portion containing the amide and imide functionalities.

The methyl group is an activating, ortho, para-director, which enhances the electron density at positions 6 and 8. libretexts.org Conversely, the electron-withdrawing nature of the carbonyl groups in the heterocyclic ring deactivates the aromatic system. mnstate.edu In electrophilic aromatic substitution, the activating group's influence is generally dominant. uci.edu Therefore, substitution reactions such as nitration (using nitric and sulfuric acid) or halogenation (using Br₂/FeBr₃) are predicted to occur preferentially at the positions ortho and para to the methyl group. libretexts.org The primary products would be the 6- and 8-substituted derivatives, with the 6-position (para) often favored due to reduced steric hindrance compared to the 8-position (ortho). The general mechanism involves the generation of a strong electrophile, which then attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. uci.edu

Nucleophilic Additions and Substitutions Involving the Carbonyl Groups

The carbonyl groups at positions 2 and 4 are integral to the compound's reactivity, though their behavior is moderated by their inclusion in an amide and imide-like structure. These carbonyls are less electrophilic than those in aldehydes or ketones but can still undergo nucleophilic addition with strong nucleophiles like Grignard reagents or organolithium compounds. masterorganicchemistry.comyoutube.comyoutube.com The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

A more common synthetic strategy involves converting the carbonyls into more reactive functional groups. For instance, treatment with reagents like phosphorus oxychloride can transform the dione (B5365651) into a 2,4-dichloroquinazoline (B46505) derivative. These chloro-substituted positions are highly activated towards regioselective nucleophilic aromatic substitution (SₙAr) by various nucleophiles, including amines. nih.gov The greater reactivity at the 4-position is well-documented for 2,4-dichloroquinazolines, allowing for sequential and controlled substitutions. nih.gov

N-Alkylation and N-Acylation Reactions of this compound

The nitrogen atoms at positions 1 and 3 are susceptible to alkylation and acylation. Given that the starting compound is this compound, both N-1 and N-3 positions are available for substitution. However, selective substitution is often achievable. For instance, in the synthesis of various quinazoline-2,4-dione derivatives, N-alkylation has been shown to be a key step. nih.govdndi.org

A specific example involves the synthesis of derivatives where 1-methylquinazoline-2,4(1H,3H)-dione is reacted with ethyl chloroacetate. This reaction proceeds via N-alkylation to yield an ethyl acetate (B1210297) derivative, which can be further hydrolyzed to the corresponding carboxylic acid, demonstrating a facile substitution at the N-3 position. nih.gov The choice of base and solvent can influence the regioselectivity of these reactions. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is interactive. You can sort and filter the data.

| Product Type | Reagent Example | Position of Substitution | Reference |

|---|---|---|---|

| N-Alkyl derivative | Ethyl chloroacetate | N-3 | nih.gov |

| N-Alkyl derivative | Various alkyl halides | N-3 | dndi.org |

| N-Acyl derivative | Acyl chlorides | N-3 | mdpi.com |

| N-Alkyl derivative | Secondary amines with K₂CO₃/KI | N-3 | nih.gov |

Functional Group Interconversions and Derivatization at the 5-Methyl Position

The 5-methyl group is a benzylic position, making it a prime site for functional group interconversion through radical reactions or oxidation. mnstate.edu This allows for the introduction of diverse functionalities without altering the core heterocyclic structure.

One common transformation is free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator. This reaction selectively introduces a bromine atom at the benzylic carbon, yielding 5-(bromomethyl)quinazoline-2,4(1H,3H)-dione. The resulting benzylic bromide is a versatile intermediate, readily participating in nucleophilic substitution reactions to introduce groups such as amines, alcohols, or cyanides. mnstate.edu

Alternatively, the methyl group can be oxidized. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under heating, can convert the alkyl side chain into a carboxylic acid group. mnstate.edu This transforms the starting material into quinazoline-2,4(1H,3H)-dione-5-carboxylic acid, providing another handle for further synthetic modifications, such as amide bond formation. imperial.ac.ukorganic-chemistry.org

Cyclization Reactions Utilizing this compound as a Building Block

The quinazoline-2,4-dione framework serves as an excellent building block for the synthesis of more elaborate polycyclic and heterocyclic systems. researchgate.net By introducing appropriate functional groups onto the core structure, subsequent intramolecular cyclization reactions can be induced to form new rings.

For example, derivatives of 3-amino-1H-quinazolin-2,4-dione can be used to construct fused heterocyclic systems. Reaction with chloroacetyl chloride followed by treatment with urea (B33335) can lead to the formation of a fused imidazolidine (B613845) ring system. researchgate.net Similarly, cascade reactions starting from related precursors like anthranilamide and bifunctional carbonyl compounds can yield pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives, highlighting the utility of the quinazolinone core in constructing N-heterotricyclic products. nih.gov These strategies demonstrate how the this compound scaffold can be elaborated into complex molecules of potential pharmaceutical interest.

Metal-Catalyzed Coupling Reactions of Halogenated this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated derivatives of this compound are ideal substrates for these transformations. nih.govscilit.com Reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings enable the introduction of a wide variety of substituents onto the quinazoline framework. nih.govresearchgate.net

To utilize these methods, a halogen atom (Cl, Br, or I) must first be introduced onto the aromatic ring, typically at the 6- or 8-position via electrophilic aromatic substitution. The reactivity of the resulting aryl halide in cross-coupling reactions generally follows the order C-I > C-Br >> C-Cl, allowing for selective transformations if multiple different halogens are present. researchgate.netmdpi.com

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is widely used due to its mild conditions and the stability of the boron reagents. organic-chemistry.orgnih.gov This reaction would allow for the synthesis of, for example, 6-aryl-5-methylquinazoline-2,4(1H,3H)-diones from a 6-bromo-5-methylquinazoline-2,4(1H,3H)-dione precursor. researchgate.netmdpi.com

Table 2: Overview of Potential Metal-Catalyzed Coupling Reactions This table is interactive. You can sort and filter the data.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl halide + Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) | nih.govorganic-chemistry.orgnih.gov |

| Stille | Aryl/vinyl halide + Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²) | nih.govresearchgate.net |

| Heck | Aryl/vinyl halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C(sp²)-C(sp²) | nih.govscilit.com |

| Sonogashira | Aryl/vinyl halide + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | scilit.comnih.gov |

| Buchwald-Hartwig | Aryl/vinyl halide + Amine/Alcohol | Pd catalyst, Ligand (e.g., phosphine), Base | C(sp²)-N, C(sp²)-O | nih.govscilit.com |

Pharmacological Spectrum and Biological Activities of 5 Methylquinazoline 2,4 1h,3h Dione Derivatives

Anti-Cancer and Antineoplastic Activities

Derivatives of quinazoline-2,4(1H,3H)-dione have shown significant potential as anticancer agents, operating through various mechanisms to combat tumor growth and proliferation. nih.govmdpi.com

Inhibition of Cancer Cell Proliferation

The cytotoxic effects of quinazoline-2,4(1H,3H)-dione derivatives have been evaluated against a multitude of human cancer cell lines. Studies have demonstrated that modifications at various positions on the quinazoline (B50416) ring can lead to potent anti-proliferative activity. mdpi.com For instance, a series of novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested for their cytotoxic activity against HCT-116 colorectal cancer cells. nih.gov Certain compounds within this series exhibited higher cytotoxic activity than the reference drug, cabozantinib (B823). nih.gov

Another study focused on quinazolinone derivatives with a quinoxaline-2,3(1H,4H)-dione moiety, testing them against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. nih.gov Nearly all synthesized compounds displayed cytotoxic activity against both cell lines, with one derivative showing the highest potency. nih.gov Further research into 2,4-disubstituted quinazoline derivatives revealed potent antiproliferative activities against three tumor cell lines: CNE-2 (nasopharyngeal cancer), PC-3 (prostatic carcinoma), and SMMC-7721 (liver cancer). mdpi.com

| Compound Derivative | Target Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|

| 3-Substituted quinazoline-2,4(1H,3H)-diones (Compounds 4b, 4e) | HCT-116 (Colorectal) | Showed higher cytotoxic activity than cabozantinib | nih.gov |

| Quinazolinone-quinoxalindione hybrid (Compound 11g) | MCF-7 (Breast), HeLa (Cervical) | Highest cytotoxic activity among tested compounds | nih.gov |

| 2,4-Disubstituted quinazoline (Compound 11d) | CNE-2 (Nasopharyngeal) | 9.3 ± 0.2 μM | mdpi.com |

| 2,4-Disubstituted quinazoline (Compound 11d) | PC-3 (Prostatic) | 9.8 ± 0.3 μM | mdpi.com |

| 2,4-Disubstituted quinazoline (Compound 11d) | SMMC-7721 (Liver) | 10.9 ± 0.2 μM | mdpi.com |

| Quinazoline derivatives with 3-substituted 2-thioxo moiety | MCF-7 (Breast), HepG2 (Liver) | IC50 values of 2.09 and 2.08 μM, respectively | mdpi.com |

Apoptosis Induction Mechanisms

Beyond inhibiting proliferation, many quinazoline-2,4(1H,3H)-dione derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. Research indicates that these compounds can trigger apoptosis through multiple cellular pathways.

Studies on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives revealed that the most potent compounds induced significant levels of apoptosis in HCT-116 colon cancer cells. nih.gov Analysis showed an increase in both early and late apoptotic cells compared to control groups. nih.gov The mechanism often involves arresting the cell cycle at specific phases; for example, some benzimidazole-quinazolinone derivatives effectively induced G2/M phase cell cycle arrest in melanoma cells. mdpi.com Similarly, some novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives have been shown to induce apoptosis via the mitochondrial pathway. nih.gov This intrinsic pathway is characterized by damage to the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. nih.gov

Effects on Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. mdpi.com Inhibiting angiogenesis is therefore a key strategy in cancer therapy. Derivatives of quinazoline-2,4(1H,3H)-dione have been designed as potent inhibitors of this process, primarily by targeting key receptor tyrosine kinases (TKs) involved in angiogenic signaling. nih.govmdpi.com

A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a fundamental role in tumor angiogenesis. nih.gov Many quinazoline-based compounds have been developed as VEGFR-2 inhibitors. mdpi.comijcce.ac.ir Furthermore, researchers have successfully designed dual inhibitors that target both VEGFR-2 and c-Met, another tyrosine kinase implicated in cancer progression. nih.gov For example, certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives showed remarkable dual inhibition of both c-Met and VEGFR-2 TKs. nih.gov Molecular docking studies confirmed that these compounds bind effectively to the active sites of these enzymes. nih.gov The anti-angiogenic potential of these derivatives has also been confirmed in assays such as the chick embryo chorioallantoic membrane (CAM) assay, where a 2,4-disubstituted quinazoline derivative demonstrated high anti-angiogenesis activity. mdpi.com

Antimicrobial Properties

The quinazoline-2,4(1H,3H)-dione scaffold has also been identified as a promising framework for the development of new antimicrobial agents. nih.govnih.gov These compounds have been investigated as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, which are established targets for fluoroquinolone antibiotics. nih.gov

Antibacterial Activities Against Gram-Positive and Gram-Negative Strains

Numerous studies have reported the synthesis of quinazoline-2,4(1H,3H)-dione derivatives and their evaluation against both Gram-positive and Gram-negative bacteria. nih.govbiomedpharmajournal.org In one study, newly synthesized derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). orientjchem.org The results, measured by the zone of inhibition, showed that some compounds had significant antibacterial activity. orientjchem.org Another study reported that certain quinazolinone derivatives displayed excellent activity against Pseudomonas aeruginosa (Gram-negative) and good activity against Streptococcus pyogenes (Gram-positive). biomedpharmajournal.org

| Compound Class/Derivative | Gram-Positive Strain | Gram-Negative Strain | Reported Activity | Source |

|---|---|---|---|---|

| Phenylquinazoline Derivative (Compound 7) | Staphylococcus aureus | Escherichia coli | Exhibited high antibacterial activity against both strains | orientjchem.org |

| Quinazolinone Derivative (A-4) | Streptococcus pyogenes | Pseudomonas aeruginosa, Escherichia coli | Excellent activity against P. aeruginosa; very good against others | biomedpharmajournal.org |

| Quinazolinone Derivative (A-5) | Staphylococcus aureus, Streptococcus pyogenes | Pseudomonas aeruginosa | Very good activity against Gram-positive strains | biomedpharmajournal.org |

Antifungal Activities

In addition to their antibacterial effects, quinazolinone derivatives have demonstrated promising antifungal properties. nih.govsciforum.net Several synthesized compounds have been screened for their activity against common fungal pathogens. For instance, various quinazolinone derivatives were tested against Aspergillus niger and Candida albicans. biomedpharmajournal.orgsciforum.net The results indicated that some compounds possessed excellent activity against C. albicans and very good activity against A. niger. biomedpharmajournal.org Other research has also confirmed the potential of this chemical class, with some aza isatin (B1672199) derivatives containing a 4(3H)-quinazolinone core showing activity against screened fungi species. nih.gov

Antiviral Potentials

While specific research on the antiviral activities of 5-methylquinazoline-2,4(1H,3H)-dione derivatives is limited in publicly available literature, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has shown promise as antiviral agents against a range of viruses.

Hybrids of functionalized N1-[(1H-1,2,3-triazol-4-yl)methyl]quinazoline-2,4-dione have demonstrated significant antiviral activity against the Respiratory Syncytial Virus (RSV). kuleuven.be A series of these hybrids were synthesized and evaluated, with some compounds showing profound activity against both RSV A and B subtypes with EC50 values in the low micromolar range. kuleuven.be Notably, these compounds did not exhibit cytotoxicity at concentrations up to 100 μM. kuleuven.be

In another study, 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were designed as metal ion chelators and evaluated for their anti-Hepatitis C Virus (HCV) activity. nih.gov Several of these derivatives displayed more potent anti-HCV activity than the reference drug, ribavirin, with EC50 values below 10 μM. nih.gov The mechanism of action is thought to involve the targeting of the NS5B protein. nih.gov

Furthermore, some derivatives of 6-iodo-3-(3-trifluoromethylphenyl)quinazolin-4(3H)-one containing thiosemicarbazone, pyrazole (B372694), or azomethine fragments have shown moderate activity against the H5N1 influenza virus. researchgate.net Additionally, certain 2-benzylsulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-ones have been identified as promising non-nucleoside drug candidates for the treatment of hepatitis B. researchgate.net

| Derivative Class | Viral Target | Key Findings | Reference |

|---|---|---|---|

| N1-[(1H-1,2,3-triazol-4-yl)methyl]quinazoline-2,4-dione hybrids | Respiratory Syncytial Virus (RSV) | Profound activity against RSV A and B subtypes with EC50 values in the low micromolar range. | kuleuven.be |

| 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives | Hepatitis C Virus (HCV) | More potent than ribavirin, with EC50 values <10 μM. | nih.gov |

| 6-Iodo-3-(3-trifluoromethylphenyl)quinazolin-4(3H)-one derivatives | Influenza A (H5N1) | Weak to moderate activity. | researchgate.net |

| 2-Benzylsulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-ones | Hepatitis B Virus (HBV) | Promising for the development of non-nucleoside drugs. | researchgate.net |

Anti-Inflammatory and Immunomodulatory Effects

Specific studies on the anti-inflammatory and immunomodulatory effects of this compound derivatives are not extensively documented. However, research on the broader quinazoline-2,4(1H,3H)-dione class reveals significant potential in this area.

Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been identified as inhibitors of the Na+/H+ exchanger-1 (NHE-1) and possess anti-inflammatory properties. nih.gov One such derivative, compound 4a (1,3-Bis[(5-amino-4H-1,2,4-triazol-3-yl)methyl]quinazoline-2,4(1H,3H)-dione), was found to inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in murine macrophages. nih.gov This compound also demonstrated efficacy in a model of LPS-induced acute lung injury by reducing neutrophil infiltration, edema, and tissue lesions. nih.gov

The anti-inflammatory effects of these derivatives are thought to be linked to the inhibition of NHE-1, which plays a role in the functions of immune cells, including migration and cytokine release. nih.gov

| Derivative Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Guanidine derivatives (e.g., 1,3-Bis[(5-amino-4H-1,2,4-triazol-3-yl)methyl]quinazoline-2,4(1H,3H)-dione) | NHE-1 Inhibition | Inhibits NO synthesis and IL-6 secretion; alleviates acute lung injury. | nih.gov |

Neuropharmacological and Central Nervous System Activities

Derivatives of 1-methylquinazoline-2,4(1H,3H)-dione, which is structurally related to this compound, have been synthesized and evaluated for their anticonvulsant properties. A series of N-(substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides were designed and tested for their ability to protect against seizures.

In preclinical models, several of these compounds exhibited potent anticonvulsant activities in the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The most promising compound showed a significant protective index. These findings suggest that the 1-methylquinazoline-2,4(1H,3H)-dione scaffold is a valuable starting point for the development of new anticonvulsant agents.

| Derivative Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| N-(substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides | Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) | Potent anticonvulsant activities with some compounds showing a high protective index. | mdpi.commdpi.com |

Other Emerging Biological Activities

The versatile quinazoline-2,4(1H,3H)-dione scaffold has been explored for a variety of other biological activities beyond those previously mentioned.

Antibacterial Activity: Novel series of quinazoline-2,4(1H,3H)-dione derivatives have been designed as potential antibacterial agents. nih.gov These compounds are proposed to act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication. nih.gov Several synthesized derivatives displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacterial strains. nih.gov

Anticancer Activity: The anticancer potential of quinazoline-2,4(1H,3H)-dione derivatives is another area of active research. These compounds have been reported to inhibit cancer cell lines by targeting pathways such as VEGFR-2 signaling. nih.gov For instance, certain derivatives have been shown to induce apoptosis in breast cancer cells and cause cell cycle arrest.

| Activity | Mechanism of Action/Target | Key Findings | Reference |

|---|---|---|---|

| Antibacterial | Inhibition of bacterial gyrase and DNA topoisomerase IV | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | nih.gov |

| Anticancer | Inhibition of VEGFR-2 signaling | Induces apoptosis and cell cycle arrest in cancer cells. | nih.gov |

Molecular Mechanisms of Action for 5 Methylquinazoline 2,4 1h,3h Dione and Its Analogues

Enzyme Inhibition Studies

The quinazoline-2,4(1H,3H)-dione core has been extensively utilized as a template for the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various disease pathologies.

Specific Enzyme Targets and Inhibition Kinetics

While specific kinetic data for 5-Methylquinazoline-2,4(1H,3H)-dione is not extensively documented in publicly available research, numerous studies on its analogues have revealed potent inhibitory activity against several key enzymes.

Notably, derivatives of quinazoline-2,4(1H,3H)-dione have been identified as formidable inhibitors of poly(ADP-ribose) polymerase (PARP) , particularly PARP-1 and PARP-2, which are crucial enzymes in DNA repair pathways. rsc.orgnih.gov Certain novel derivatives bearing a 3-amino pyrrolidine (B122466) moiety have demonstrated IC₅₀ values against PARP-1 in the nanomolar range (10⁻⁹ M) and against PARP-2 in the sub-micromolar range (10⁻⁸ M). rsc.org One specific analogue, compound 11a , was identified as a highly potent and selective PARP-2 inhibitor with an IC₅₀ of 11.5 nM for PARP-2, exhibiting a 40.6-fold selectivity over PARP-1 (IC₅₀ = 467 nM). nih.gov Another study on quinazoline-2,4(1H,3H)-dione derivatives with a piperizinone moiety also yielded highly potent PARP-1/2 inhibitors, with compound Cpd36 showing IC₅₀ values of 0.94 nM and 0.87 nM for PARP-1 and PARP-2, respectively. nih.gov

The quinazoline-2,4(1H,3H)-dione scaffold has also been explored for its antibacterial potential through the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics. nih.govnih.gov Some quinazoline-2,4(1H,3H)-dione derivatives have been shown to act as fluoroquinolone-like inhibitors of these enzymes. nih.govresearchgate.net For instance, certain novel quinazolin-2,4-dione derivatives incorporating acylthiourea and pyrazole (B372694) moieties have been designed as DNA gyrase inhibitors. nih.gov

Furthermore, analogues of this scaffold have demonstrated inhibitory activity against other critical enzymes. For example, some have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) , a target in the management of type 2 diabetes. brieflands.com A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives showed DPP-4 inhibitory activity with IC₅₀ values ranging from 1.4621 to 6.7805 µM. brieflands.com Additionally, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been evaluated as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are implicated in cancer progression. nih.gov

Table 1: Enzyme Inhibition Data for Analogues of this compound

| Compound/Analogue Class | Target Enzyme | Inhibition Data (IC₅₀) | Reference |

|---|---|---|---|

| 3-Amino pyrrolidine derivatives | PARP-1 | 10⁻⁹ M range | rsc.org |

| 3-Amino pyrrolidine derivatives | PARP-2 | 10⁻⁸ M range | rsc.org |

| Compound 11a | PARP-1 | 467 nM | nih.gov |

| Compound 11a | PARP-2 | 11.5 nM | nih.gov |

| Cpd36 (Piperizinone derivative) | PARP-1 | 0.94 nM | nih.gov |

| Cpd36 (Piperizinone derivative) | PARP-2 | 0.87 nM | nih.gov |

| Acylthiourea/pyrazole derivatives | DNA gyrase | Not specified | nih.gov |

| Dialkylamino)methyl derivatives | DPP-4 | 1.4621 - 6.7805 µM | brieflands.com |

Co-crystal Structures and Binding Site Analysis

Detailed structural insights into the binding of quinazoline-2,4(1H,3H)-dione analogues to their target enzymes have been primarily elucidated through molecular docking studies, with some instances of co-crystal structure determination.

A co-crystal structure of a quinazoline-2,4(1H,3H)-dione derivative (compound 11 ) complexed with PARP-1 has been successfully obtained, revealing a unique binding mode within the enzyme's active site. researchgate.net This structural information is invaluable for the rational design of more potent and selective inhibitors.

Molecular docking studies of other analogues have provided further understanding of their binding interactions. For instance, the binding features of the selective PARP-2 inhibitor 11a within both PARP-1 and PARP-2 have been investigated using the CDOCKER program, offering insights for the future development of isoform-selective inhibitors. nih.gov Similarly, docking studies of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives with c-Met and VEGFR-2 tyrosine kinases have shown that these compounds exhibit a binding mode similar to that of the known inhibitor cabozantinib (B823). nih.gov These studies highlighted key hydrogen bonding interactions with conserved amino acid residues in the active sites of the kinases. nih.gov

In the context of antibacterial activity, docking studies of quinazolin-2,4-dione derivatives with bacterial DNA gyrase have also been performed to understand their inhibitory mechanism. nih.gov

Receptor Binding and Modulation

In addition to enzyme inhibition, the quinazoline-2,4(1H,3H)-dione scaffold has been identified as a versatile framework for the development of ligands that bind to and modulate the function of various receptors.

Ligand-Receptor Interactions and Selectivity

A notable example is the development of quinazoline-2,4-dione derivatives as ligands for the sphingosine-1-phosphate receptor 2 (S1PR2) . A series of twenty-nine novel compounds were synthesized and evaluated for their binding affinity to S1PR2. nih.gov Several of these compounds exhibited high potency, with IC₅₀ values in the low nanomolar range. nih.gov Importantly, these potent compounds displayed high selectivity for S1PR2 over other S1P receptor subtypes (S1PR1, 3, 4, and 5), with IC₅₀ values for the other subtypes being greater than 1000 nM. nih.gov For example, compounds 2g, 2i, 2j, and 2k had IC₅₀ values of 6.3, 5.7, 4.8, and 2.6 nM, respectively, for S1PR2. nih.gov

Table 2: S1PR2 Binding Affinity and Selectivity for Quinazoline-2,4(1H,3H)-dione Analogues

| Compound | S1PR2 IC₅₀ (nM) | Selectivity over S1PR1, 3, 4, 5 (IC₅₀ > nM) | Reference |

|---|---|---|---|

| 2g | 6.3 | 1000 | nih.gov |

| 2i | 5.7 | 1000 | nih.gov |

| 2j | 4.8 | 1000 | nih.gov |

| 2k | 2.6 | 1000 | nih.gov |

Allosteric Modulation and Orthosteric Binding

The binding of ligands to receptors can occur at the primary (orthosteric) site, where the endogenous ligand binds, or at a secondary (allosteric) site, which can modulate the receptor's function. While specific studies detailing the allosteric versus orthosteric binding of this compound are limited, research on related G protein-coupled receptors (GPCRs) provides a framework for understanding these potential mechanisms.

In the context of S1P receptors, studies with other modulators have shown that they can bind within the orthosteric binding pocket. frontiersin.org For example, the S1P receptor modulator ozanimod (B609803) has been shown to bind to the orthosteric site of S1P₁ and S1P₅. frontiersin.org It is plausible that the quinazoline-2,4(1H,3H)-dione-based S1PR2 ligands also act as orthosteric binders, competing with the endogenous ligand S1P. However, without direct experimental evidence, the possibility of allosteric modulation cannot be entirely ruled out. The complex pharmacology of S1P receptors suggests that various ligands can induce different receptor conformations, leading to a range of functional outcomes. frontiersin.org

Interactions with Nucleic Acids (DNA/RNA)

Beyond proteins, the quinazoline-2,4(1H,3H)-dione scaffold has been shown to interact with nucleic acids, suggesting another avenue for its biological activity.

The inhibition of DNA gyrase and topoisomerase IV by certain quinazoline-2,4(1H,3H)-dione analogues implies an indirect interaction with DNA, as these enzymes are directly involved in modulating DNA topology. nih.govuiowa.edu These compounds are thought to function as fluoroquinolone mimics, which are known to stabilize the enzyme-DNA cleavage complex, leading to lethal double-strand breaks. researchgate.netuiowa.edu

More direct evidence of interaction comes from a study where quinazoline-2,4(1H,3H)-dione itself was used as a substitute for thymine (B56734) in triple-helix forming oligonucleotides. The rationale was that the extended aromatic system of the quinazoline (B50416) ring could enhance stacking interactions within the DNA structure. However, the introduction of the quinazoline-2,4-dione nucleoside into the third strand of a DNA triplex was found to slightly destabilize the structure. researchgate.net This indicates a direct but complex interaction with the DNA helix.

Furthermore, some quinazoline derivatives have been designed as DNA intercalators . nih.gov These molecules can insert themselves between the base pairs of DNA, causing structural distortions that can interfere with DNA replication and transcription. nih.gov While this has been demonstrated for other quinazoline derivatives, the potential for this compound or its close analogues to act as DNA intercalators remains an area for further investigation.

Cellular Pathway Modulation and Signal Transduction Interferences

The therapeutic and biological activities of this compound and its structural analogues are underpinned by their ability to modulate a variety of cellular pathways and interfere with key signal transduction cascades. Research has illuminated their roles in oncology, cardiovascular regulation, and antiviral responses through targeted interactions with specific enzymes and signaling proteins.

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been identified as potent inhibitors of several critical signaling molecules. For instance, certain 3-substituted quinazoline-2,4(1H,3H)-dione analogues have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. nih.gov These kinases are crucial mediators of tumorigenesis, and their simultaneous inhibition represents a strategic approach to overcoming therapeutic resistance. semanticscholar.org In vitro studies on the HCT-116 colon cancer cell line demonstrated that specific analogues, such as compounds 4b and 4e from one study, exhibit significant inhibitory activity against both c-Met and VEGFR-2, leading to apoptosis and cell cycle arrest. nih.govsemanticscholar.org Molecular docking studies suggest that these compounds bind to the active sites of c-Met and VEGFR-2, interacting with key residues like Asp1222 and Asp1046, respectively, in a manner comparable to established inhibitors like cabozantinib. nih.govsemanticscholar.org

Furthermore, the core structure of quinazoline-2,4(1H,3H)-dione (Qd) has been shown to modulate the STAT3 and FOXO3a signaling pathways in hepatocellular carcinoma (HCC). researchgate.net In HepG2 cells, Qd was found to downregulate the expression of STAT3, a well-known driver of HCC, while significantly increasing the gene expression of the tumor suppressor FOXO3a. researchgate.net This modulation leads to the induction of both apoptotic and necroptotic cell death, evidenced by the upregulation of markers such as Bax, Caspase 3, RIPK1, and MLKL, and the downregulation of the anti-apoptotic protein Bcl2. researchgate.net

In the realm of DNA repair, novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety have been developed as potent inhibitors of Poly(ADP-ribose) polymerase-1 and -2 (PARP-1/2). rsc.org These enzymes are central to the repair of single-strand DNA breaks. The inhibition of PARP is a clinically validated strategy, particularly in cancers with deficiencies in other DNA repair pathways. Compounds such as 10 and 11 from a referenced study demonstrated strong cytotoxic effects and could significantly potentiate the efficacy of temozolomide (B1682018), an alkylating agent, in a xenograft tumor model. rsc.org

Analogues of quinazoline-2,4(1H,3H)-dione have also been investigated as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1). nih.gov NHE-1 is involved in the regulation of intracellular pH and volume, and its dysregulation is implicated in various pathologies, including cardiac hypertrophy and cancer. Modified quinazoline-2,4(1H,3H)-diones have shown the ability to inhibit NHE-1, which in turn can prevent downstream events like ADP-induced platelet aggregation and LPS-induced macrophage activation and IL-6 secretion. nih.gov

Other signaling pathways targeted by this class of compounds include those mediated by sphingosine-1-phosphate receptor 2 (S1PR2), with some derivatives showing high binding potency and selectivity. rsc.org Additionally, in the context of infectious diseases, 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives act as metal ion chelators, targeting the hepatitis C virus (HCV) NS5B polymerase. nih.govmdpi.com By chelating Mg2+ ions in the enzyme's catalytic center, these compounds inhibit viral replication. nih.govmdpi.com

The diverse signaling pathways modulated by quinazoline-2,4(1H,3H)-dione and its analogues are summarized in the table below.

| Target/Pathway | Biological Context | Key Findings | Reference |

| c-Met/VEGFR-2 TKs | Cancer (e.g., Colon) | Dual inhibition by 3-substituted analogues, leading to apoptosis. | nih.govsemanticscholar.org |

| STAT3/FOXO3a | Cancer (Hepatocellular Carcinoma) | Modulation of signaling leads to apoptotic and necroptotic cell death. | researchgate.net |

| PARP-1/2 | Cancer (DNA Repair) | Potent inhibition, enhancing cytotoxicity of chemotherapy. | rsc.org |

| NHE-1 | Cardiovascular/Inflammation | Inhibition prevents platelet aggregation and macrophage activation. | nih.gov |

| S1PR2 | Various | High binding potency and selectivity of certain analogues. | rsc.org |

| HCV NS5B Polymerase | Viral Infection (Hepatitis C) | Inhibition via metal ion chelation at the catalytic site. | nih.govmdpi.com |

Membrane Permeability and Cellular Uptake Mechanisms

While direct, extensive studies on the cellular uptake mechanisms of this compound are not widely documented, research on its analogues provides valuable insights. For instance, in the development of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as anti-HCV agents, it was noted that many potent enzyme inhibitors showed weaker activity at the cellular level. nih.gov This discrepancy was attributed to potentially low membrane permeability, a common challenge for compounds containing carboxyl groups, which are often used as metal-chelating moieties. nih.gov However, derivatives designed to have improved physicochemical properties, such as compound 21t , demonstrated excellent anti-HCV potency at the cellular level, suggesting that structural modifications can significantly enhance cellular uptake. nih.govmdpi.com

In silico predictions of pharmacokinetic and physicochemical parameters, often performed using tools like SwissADME, are a common step in the development of new quinazoline-2,4(1H,3H)-dione derivatives. nih.govsemanticscholar.org These computational models help to predict properties like lipophilicity and water solubility, which are key determinants of passive diffusion across the lipid bilayer of the cell membrane. The design of analogues with balanced properties is a key strategy to optimize cellular permeability.

Furthermore, studies on radiolabeled quinazoline-2,4-dione ligands designed as PET tracers for S1PR2 have provided some experimental data on tissue distribution. rsc.org The evaluation of [¹¹C]-labeled compounds 2a and 2i revealed low uptake in the brain, which, while limiting their use for neuroimaging, indicates that the blood-brain barrier can be a significant obstacle for this class of compounds. rsc.org This suggests that their passive permeability across highly selective barriers may be limited.

In some studies, a lack of direct correlation between enzyme inhibition and cellular activity has been noted for certain quinazoline-2,4(1H,3H)-dione analogues targeting NHE-1. nih.gov This observation was explicitly linked to factors related to cellular permeability and uptake, highlighting the importance of these parameters in translating in vitro potency to a cellular effect. nih.gov

The table below summarizes key observations related to the membrane permeability and cellular uptake of quinazoline-2,4(1H,3H)-dione analogues.

| Compound Class/Analogue | Context | Observation | Implication | Reference |

| 3-Hydroxyquinazoline-2,4(1H,3H)-diones | Anti-HCV activity | Poor cellular activity of some analogues attributed to low membrane permeability. | Structural optimization can enhance cellular uptake and efficacy. | nih.gov |

| 3-Substituted quinazoline-2,4(1H,3H)-diones | c-Met/VEGFR-2 inhibition | In silico ADME predictions used to guide compound design. | Balancing physicochemical properties is crucial for permeability. | nih.govsemanticscholar.org |

| [¹¹C]-labeled quinazoline-2,4-diones | S1PR2 PET imaging | Low brain uptake observed in ex vivo biodistribution studies. | Limited ability to cross the blood-brain barrier. | rsc.org |

| NHE-1 Inhibitors | NHE-1 inhibition | Discrepancy between enzyme and cellular activity linked to uptake factors. | Cellular permeability is a key determinant of biological effect. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methylquinazoline 2,4 1h,3h Dione Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 5-methylquinazoline-2,4(1H,3H)-dione derivatives is highly sensitive to the nature and position of various substituents. Modifications, particularly at the N-1 and N-3 positions, have been shown to significantly modulate potency and target selectivity.

In the realm of anticancer research, derivatives of the closely related quinazoline-2,4(1H,3H)-dione have been developed as potent dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. nih.govsemanticscholar.org SAR studies revealed that specific substitutions at the N-3 position are critical for inhibitory activity. For instance, compounds featuring an N-acylhydrazone moiety at N-3 demonstrated significant dual inhibitory effects. The potency of these compounds was further influenced by the substituents on the terminal phenyl ring of the hydrazone linker.

Key findings from these studies include:

Compound 4b , with a 4-fluorobenzaldehyde-derived side chain, was superior to the reference drug cabozantinib (B823) in VEGFR-2 inhibition. nih.gov

Compound 4e , featuring a 4-(dimethylamino)benzaldehyde-derived moiety, showed remarkable c-Met inhibitory activity. nih.gov

Compound 2c , which has a 4-chlorobenzaldehyde substituent, was equipotent to cabozantinib against VEGFR-2. nih.gov

These findings underscore the importance of electronic and steric properties of the N-3 substituent in achieving high potency. The presence of electron-withdrawing groups (like fluorine and chlorine) and electron-donating groups (like dimethylamino) at the para position of the terminal phenyl ring appears to be favorable for binding to VEGFR-2 and c-Met kinases, respectively.

Similarly, in the context of antibacterial agents, substitutions at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione scaffold with various heterocyclic rings have yielded compounds with significant activity. A study on 1,3-disubstituted derivatives showed that incorporating triazole and thiadiazole moieties led to compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a derivative with triazole moieties at both N-1 and N-3 positions showed potent activity against Escherichia coli. nih.gov

| Compound | N-3 Substituent Structure | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

|---|---|---|---|

| 2c | Derived from 4-chlorobenzaldehyde | 0.084 | 0.052 |

| 4b | Derived from 4-fluorobenzaldehyde | 0.075 | 0.035 |

| 4e | Derived from 4-(dimethylamino)benzaldehyde | 0.063 | 0.048 |

| Cabozantinib (Reference) | - | 0.005 | 0.052 |

Data sourced from: Journal of Enzyme Inhibition and Medicinal Chemistry. nih.gov

Positional Effects of Functional Groups on the Quinazoline (B50416) Ring System

The substitution pattern on the fused benzene (B151609) ring of the this compound core also plays a critical role in determining pharmacological activity. mdpi.com While this article focuses on the 5-methyl derivative, general SAR principles for quinazolinones indicate that positions 6, 7, and 8 are key sites for modification.

Structure-activity relationship studies on various quinazolinone derivatives have highlighted the following trends:

Positions 6 and 8: The introduction of small, lipophilic, or halogen groups (e.g., bromo) at these positions can enhance antimicrobial and anticancer activities. nih.govnih.gov

Position 7: This position is often targeted for attaching larger substituents or linkers to improve solubility or modulate interactions with the solvent-exposed region of a target's binding site.

Position 2: In the broader quinazolinone class (which includes 4-oxo derivatives), substitution at the C-2 position with groups like thioalkyl fragments or pyridyl rings has been shown to increase activity against targets such as breast cancer resistance protein (BCRP). nih.govnih.gov While the this compound has carbonyl groups at both C-2 and C-4, these general findings suggest that the electronic environment of the pyrimidine (B1678525) ring is crucial for activity.

For quinazoline-2,4-dione derivatives designed as PARP-1/2 inhibitors, modifications on the benzene ring were explored, revealing that the placement of substituents significantly impacts potency and selectivity. rsc.org

Stereochemical Influence on Activity and Target Recognition

Stereochemistry is a fundamental aspect of drug design, as biological macromolecules like enzymes and receptors are chiral. Consequently, enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic profiles. For quinazoline-2,4(1H,3H)-dione derivatives, the introduction of a stereocenter can lead to distinct binding modes and potencies.

While specific studies on the stereochemical influence for this compound are not widely available, research on related quinazolinone scaffolds provides valuable insights. For instance, the synthesis of certain quinazolinone derivatives can introduce a chiral center at the C-2 position, leading to racemic mixtures. nih.gov The separation and individual testing of these enantiomers are necessary to determine if one isomer is more active (the eutomer) than the other (the distomer). This difference in activity arises from the specific three-dimensional arrangement of atoms, which dictates how well the molecule fits into its target's binding site. For example, in novel PARP-1 inhibitors based on the quinazoline-2,4(1H,3H)-dione scaffold, a chiral 3-amino pyrrolidine (B122466) moiety was introduced, and the resulting stereoisomers showed differences in their inhibitory activity. rsc.org

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties, overcome patent limitations, or eliminate toxicophores. nih.govtandfonline.commdpi.com

Scaffold hopping involves replacing the core molecular framework of a known active compound with a different, often structurally distinct, scaffold while preserving the original orientation of key binding groups. This can lead to compounds with entirely new intellectual property and potentially better drug-like properties.

Bioisosteric replacement is a more conservative approach where a specific functional group or substituent is exchanged for another with similar physical or chemical properties (e.g., size, shape, electronic distribution). nih.govcambridgemedchemconsulting.com This is often done to fine-tune activity, improve metabolic stability, or reduce toxicity.

A notable example involves the development of HIV-1 RNase H inhibitors. nih.govnih.gov Researchers started with a hit compound based on a 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one scaffold. Through a scaffold hopping and bioisosteric replacement strategy, the thieno[2,3-d]pyrimidine core was replaced with a quinazolinone core. nih.govtandfonline.com This modification, which replaced the thiophene ring (a potential toxicophore) with a benzene ring, resulted in a novel series of highly active quinazolinone-based inhibitors. nih.gov

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of newly designed molecules before they are synthesized, thus saving time and resources. researchgate.netfrontiersin.org

For quinazoline and quinazolinone derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. ijper.org These models provide contour maps that visualize the regions around the scaffold where certain properties are favorable or unfavorable for activity.

Steric Fields: Indicate where bulky groups increase or decrease activity.

Electrostatic Fields: Show where positive or negative charges are preferred.

Hydrophobic Fields: Highlight regions where hydrophobic groups enhance binding.

Hydrogen Bond Donor/Acceptor Fields: Identify key locations for hydrogen bonding interactions.

These models have been instrumental in designing quinazoline derivatives as anticancer agents, particularly as EGFR inhibitors. nih.govijper.org The insights from QSAR studies guide the rational design of new this compound derivatives by suggesting optimal substitutions to enhance their therapeutic potential.

Ligand-Based and Structure-Based Drug Design Approaches

The development of this compound derivatives often employs a combination of ligand-based and structure-based drug design strategies.

Ligand-Based Drug Design (LBDD) is used when the 3D structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to bind to the target. researchgate.net Techniques like pharmacophore modeling and 3D-QSAR (as discussed above) are central to LBDD. A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can then be used as a template to screen virtual libraries for new compounds with the desired features.

Structure-Based Drug Design (SBDD) is employed when the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available. nih.gov This approach allows for the rational design of inhibitors that can fit precisely into the target's binding site. Molecular docking is a key SBDD tool used to predict the binding conformation and affinity of a ligand to its target. nih.gov

For quinazoline-2,4(1H,3H)-dione derivatives, SBDD has been extensively used. In the design of dual c-Met/VEGFR-2 inhibitors, molecular docking studies showed that the compounds bind to the ATP-binding site of the kinases. nih.gov The quinazoline-2,4(1H,3H)-dione core typically forms crucial hydrogen bonds with conserved residues in the hinge region of the kinase (e.g., Asp1046 in VEGFR-2 and Asp1222 in c-Met), anchoring the inhibitor in place. nih.govsemanticscholar.org The substituents at the N-3 position then extend into other pockets of the active site, allowing for the optimization of potency and selectivity. nih.gov

Computational Chemistry and in Silico Studies of 5 Methylquinazoline 2,4 1h,3h Dione

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. Virtual screening, a related technique, involves the docking of large libraries of compounds to a target protein to identify potential hits.

While specific molecular docking studies solely focused on 5-Methylquinazoline-2,4(1H,3H)-dione are not extensively documented in the public domain, numerous studies on the broader quinazoline-2,4(1H,3H)-dione scaffold provide valuable insights into its potential biological targets. These studies have demonstrated the ability of the quinazolinone core to interact with a variety of enzymes and receptors through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. For instance, derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as inhibitors of targets such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the main protease (Mpro) of SARS-CoV-2. ekb.egnih.gov

The quinazoline-2,4(1H,3H)-dione moiety typically acts as a hydrogen bond donor and acceptor through its amide groups. The aromatic ring system provides a platform for hydrophobic and π-π stacking interactions with aromatic residues in the protein's active site. The introduction of a methyl group at the 5-position in this compound can influence these interactions in several ways:

Steric Effects: The methyl group adds bulk to the scaffold, which can either enhance binding by occupying a hydrophobic pocket or hinder binding through steric clashes with the protein.

Electronic Effects: The electron-donating nature of the methyl group can modulate the electron density of the aromatic ring, potentially influencing π-π stacking interactions.

Hydrophobicity: The addition of a methyl group increases the lipophilicity of the molecule, which can favor binding to hydrophobic pockets within a target protein.

Virtual screening campaigns using the this compound scaffold could be employed to search for novel biological targets. By docking this compound against a large database of protein structures, potential interacting partners can be identified for further experimental validation.

Table 1: Representative Molecular Docking Studies of Quinazolinone Derivatives

| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions |

| Quinazolin-2,4-dione analogues | COVID-19 Mpro | 7BQY | -7.9 to -9.6 | Hydrogen bonding, π-π stacking ekb.eg |

| 1-Benzylquinazoline-2,4(1H,3H)-dione derivatives | VEGFR-2 | - | Not specified | Assessment of binding pattern and affinity nih.gov |

| 3-Substituted quinazoline-2,4-dione derivatives | c-Met/VEGFR-2 | - | Not specified | Dual inhibition nih.gov |

| Quinazolin-2,4-dione hybrid molecules | Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) | - | Not specified | Analysis of binding modes frontiersin.org |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique can be used to assess the stability of the binding pose predicted by molecular docking, to identify key interactions that contribute to binding affinity, and to understand the conformational changes that may occur upon ligand binding.

MD simulations of quinazolinone derivatives have been performed to elucidate their interactions with various targets. researchgate.netrsc.org These studies have shown that the quinazolinone scaffold can form stable complexes with proteins, with the ligand maintaining its position in the active site through a network of hydrogen bonds and hydrophobic contacts. The simulations can also reveal the role of water molecules in mediating ligand-protein interactions.

For this compound, MD simulations would be instrumental in understanding how the 5-methyl group affects the dynamics of the ligand-protein complex. For example, simulations could show whether the methyl group contributes to stabilizing the complex by fitting into a hydrophobic pocket or if it introduces conformational strain. The flexibility of the ligand and the protein's active site in the presence of the 5-methyl group can also be assessed.

Table 2: Key Findings from Molecular Dynamics Simulations of Quinazolinone Derivatives

| Derivative Class | Target Protein | Simulation Time | Key Findings |

| Quinazolinone derivative 5 | VEGFR2, c-Met, EGFR, Estrogen Receptor Alpha | Not specified | Stable binding through hydrogen bonding and hydrophobic interactions researchgate.net |

| Quinazoline (B50416) derivatives | SARS-CoV-2 Mpro | 100 ns | Evaluation of binding modes and affinities rsc.org |

| Quinazolinone derivatives | MMP-13 | 10 ns | Enhanced hydrogen bonding interactions with key residues nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.

For this compound, quantum chemical calculations can be used to determine a range of properties, including:

Molecular Geometry: The optimized three-dimensional structure of the molecule.

Electronic Distribution: The distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Chemical Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated to predict how the molecule will behave in a chemical reaction.

The presence of the electron-donating methyl group at the 5-position is expected to increase the electron density of the aromatic ring, which would be reflected in the calculated electronic properties. This could influence the molecule's ability to participate in various non-covalent interactions, such as π-π stacking and cation-π interactions.

Table 3: Representative Quantum Chemical Calculation Data for Quinazoline Derivatives

| Method | Basis Set | Calculated Property | Significance |

| DFT (B3LYP) | 6-311++G(d,p) | HOMO-LUMO energy gap | Indicator of chemical reactivity and stability ufms.br |

| DFT | Not specified | Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions ufms.br |

| DFT | Not specified | Natural Bond Orbital (NBO) analysis | Evaluates intramolecular interactions ufms.br |

ADMET Prediction and Pharmacokinetic Modeling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery. fiveable.menih.gov These computational models use the chemical structure of a compound to predict its pharmacokinetic and toxicological properties.

For this compound, ADMET prediction tools can provide estimates for a variety of parameters, including:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. The methyl group could be a potential site of oxidation.

Excretion: Prediction of the route and rate of elimination from the body.

Toxicity: Prediction of potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity.

The addition of the methyl group to the quinazoline-2,4(1H,3H)-dione scaffold will influence its physicochemical properties, such as its lipophilicity (logP). This, in turn, will affect its ADMET profile. For example, an increase in lipophilicity may improve absorption but could also lead to increased metabolic clearance and potential for off-target toxicity. Pharmacokinetic modeling can then be used to simulate the time course of the drug's concentration in the body, helping to optimize its dosing regimen.

Table 4: Predicted ADMET Properties for Representative Quinazolinone Derivatives

| Derivative | Property | Predicted Value/Outcome | Software/Method |

| Quinazolin-2,4-dione analogues | Drug-likeness (Lipinski's Rule of Five) | Compliant | SwissADME ekb.eg |

| Quinazolin-2,4-dione hybrid molecules | AMES toxicity, Carcinogenicity | Non-mutagenic | Not specified frontiersin.org |

| Novel quinazolinones | Human Intestinal Absorption (HIA) | Good to moderate absorption | ADMET-SAR nih.gov |

| Novel quinazolinones | Plasma Protein Binding (PPB) | Varies with derivative | ADMET-SAR nih.gov |

De Novo Drug Design Utilizing the this compound Scaffold

The quinazoline-2,4(1H,3H)-dione scaffold is considered a "privileged scaffold" in medicinal chemistry. nih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets. This makes it an excellent starting point for de novo drug design, where new molecules are designed and built from scratch to fit a specific biological target.

The this compound scaffold can be used as a core structure in de novo design programs. By adding various substituents at different positions on the scaffold, libraries of virtual compounds can be generated. These compounds can then be computationally screened for their predicted binding affinity to a target of interest, as well as for their predicted ADMET properties. This approach allows for the rapid exploration of a large chemical space and the identification of novel drug candidates with improved potency and pharmacokinetic profiles.

The 5-methyl group can be considered a fixed element in the design process, or it can be varied to explore the impact of different substituents at this position. The insights gained from the computational studies described in the previous sections, such as the preferred binding modes and the influence of electronic and steric effects, can be used to guide the de novo design process and increase the likelihood of success.

Advanced Research Applications and Therapeutic Potential of 5 Methylquinazoline 2,4 1h,3h Dione As a Chemical Scaffold

Development of Novel Pharmaceutical Leads and Drug Candidates

The 5-Methylquinazoline-2,4(1H,3H)-dione scaffold is a cornerstone for the synthesis of novel pharmaceutical leads due to its inherent structural features that allow for diverse chemical modifications. Researchers have extensively explored derivatives of the parent quinazoline-2,4(1H,3H)-dione structure to develop potent agents for various diseases, particularly in oncology and infectious diseases.

Anticancer Agents: A significant area of research has been the development of anticancer agents. Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been designed as potent inhibitors of key enzymes involved in cancer progression.

PARP Inhibitors: Novel derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been synthesized as inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2). rsc.org These compounds exhibit inhibitory activity against PARP-1 at the nanomolar level and have demonstrated the ability to potentiate the cytotoxicity of chemotherapy agents like temozolomide (B1682018) (TMZ) in xenograft tumor models. rsc.org

c-Met/VEGFR-2 Inhibitors: The dual inhibition of c-Met and VEGFR-2 tyrosine kinases is a validated strategy to combat therapeutic resistance in cancer. nih.gov Synthesized 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have shown dual inhibitory activity in the nanomolar range, with some compounds demonstrating higher cytotoxic activity against colorectal cancer cell lines than the approved drug, cabozantinib (B823). nih.gov

Carbonic Anhydrase Inhibitors: The 3-hydroxyquinazoline-2,4-dione scaffold has been used to create potent and selective inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. nih.gov Several derivatives showed nanomolar inhibitory activity against these cancer-related enzymes while remaining inactive against cytosolic isoforms, and demonstrated significant antiproliferative effects on colon cancer cells under both normal and hypoxic conditions. nih.gov

Antibacterial Agents: The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents. The quinazoline-2,4(1H,3H)-dione framework has been identified as a promising scaffold for this purpose. Studies have shown that these derivatives can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, crucial enzymes for bacterial replication. nih.gov Certain synthesized derivatives have displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Examples of Pharmaceutical Leads Based on the Quinazoline-2,4(1H,3H)-dione Scaffold

| Compound Class | Target(s) | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|